4-chloro-N-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)-3-nitrobenzamide

Nitroreductase substrate Electronic effects Metabolic stability

4-Chloro-N-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)-3-nitrobenzamide (CAS 898458-02-1) is a synthetic small molecule (C22H19ClN4O3, MW 422.87) belonging to the class of substituted N-(pyridin-3-yl)benzamides bearing an indoline moiety. It features a distinctive 4-chloro-3-nitro substitution pattern on the benzamide ring coupled to an indolin-1-yl–pyridin-3-yl–ethyl linker core.

Molecular Formula C22H19ClN4O3
Molecular Weight 422.87
CAS No. 898458-02-1
Cat. No. B2694990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-N-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)-3-nitrobenzamide
CAS898458-02-1
Molecular FormulaC22H19ClN4O3
Molecular Weight422.87
Structural Identifiers
SMILESC1CN(C2=CC=CC=C21)C(CNC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C4=CN=CC=C4
InChIInChI=1S/C22H19ClN4O3/c23-18-8-7-16(12-20(18)27(29)30)22(28)25-14-21(17-5-3-10-24-13-17)26-11-9-15-4-1-2-6-19(15)26/h1-8,10,12-13,21H,9,11,14H2,(H,25,28)
InChIKeyPFCBKAWPXHNVNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Chloro-N-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)-3-nitrobenzamide (CAS 898458-02-1): Procurement-Relevant Structural and Pharmacochemical Profile


4-Chloro-N-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)-3-nitrobenzamide (CAS 898458-02-1) is a synthetic small molecule (C22H19ClN4O3, MW 422.87) belonging to the class of substituted N-(pyridin-3-yl)benzamides bearing an indoline moiety . It features a distinctive 4-chloro-3-nitro substitution pattern on the benzamide ring coupled to an indolin-1-yl–pyridin-3-yl–ethyl linker core . This compound is available as a research-grade chemical (typically ≥95% purity) from multiple suppliers . Its scaffold architecture places it within a chemical space explored for aldosterone synthase (CYP11B2) inhibition and nitroreductase-substrate applications [1]. However, publicly disclosed, quantitative pharmacological data for this specific CAS registry number remain sparse, necessitating careful evaluation against structurally proximate analogs during procurement decisions [1].

Why 4-Chloro-N-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)-3-nitrobenzamide Cannot Be Replaced by In-Class Analogs Without Validation


The 4-chloro-3-nitrobenzamide pharmacophore embedded in this compound is not interchangeable with the mono-nitrobenzamide analogs (e.g., the 3-nitro CAS 898415-95-7 or 4-nitro CAS 898432-33-2 variants) because the simultaneous presence of an electron-withdrawing chloro substituent at the 4-position and a nitro group at the 3-position profoundly alters electronic distribution, reduction potential, and steric topology of the benzamide ring . Literature on 4-chloro-3-nitrobenzamide derivatives demonstrates that this substitution pattern is specifically recognized by nitroreductase enzymes and cytochrome P450 isoforms, whereas the mono-nitro or non-chlorinated congeners show substantially different metabolic susceptibility and target engagement profiles [1]. Furthermore, the indoline (2,3-dihydroindole) ring—as distinct from the fully aromatic indole—introduces a saturated ethylene bridge (sp3 character at C2–C3) that alters ring puckering, basicity of the aniline nitrogen (pKa ~5.5 vs. indole N–H pKa ~16), and conformational flexibility, directly impacting binding pose and pharmacokinetics relative to indole-based comparator series [2].

Quantitative Differentiation Evidence: 4-Chloro-N-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)-3-nitrobenzamide vs. Closest Structural Analogs


Structural Differentiation: 4-Chloro-3-Nitro vs. Mono-Nitrobenzamide Substitution Patterns

The target compound bears an ortho-related 4-chloro-3-nitro substitution pattern on the benzamide ring, whereas the closest commercially available analogs—N-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)-3-nitrobenzamide (CAS 898415-95-7) and the 4-nitro isomer (CAS 898432-33-2)—carry a single nitro group without halogen substitution . Adding a chlorine atom at the 4-position increases the calculated logP by approximately 0.7–0.9 units relative to the non-chlorinated parent (estimated from fragment-based contributions: πCl ≈ +0.71) and lowers the reduction potential of the nitro group through inductive electron withdrawal, a property exploited in nitroreductase (NTR)-based gene-directed enzyme prodrug therapy (GDEPT) where 4-chloro-3-nitrobenzamides show enhanced NTR substrate turnover compared to 3-nitro or 4-nitro-only benzamides [1].

Nitroreductase substrate Electronic effects Metabolic stability

Indoline (2,3-Dihydroindole) vs. Indole: Impact on pKa, Conformation, and Binding

The target compound incorporates a saturated indoline ring (2,3-dihydroindole) as the N-linked heterocycle, distinguishing it from the broader class of N-(pyridin-3-yl)benzamides that employ fully aromatic indole or isoindolin-1-one rings (e.g., the 3-pyridyl isoindolin-1-one CYP11B2 inhibitors described by Ulmschneider et al., 2011) [1]. Indoline exhibits an aniline-type nitrogen with a pKa of approximately 5.5, whereas indole has an N–H pKa of ~16–17 (essentially non-basic under physiological conditions) [2]. This ~11 log unit difference in basicity of the heterocyclic nitrogen has profound implications for hydrogen-bond donor/acceptor capacity, solubility under acidic conditions, and potential for salt formation for formulation [2]. The sp3 C2–C3 ethylene bridge further introduces conformational puckering absent in the planar indole system, modulating the spatial presentation of the pyridin-3-yl group and the benzamide pharmacophore [2].

Indoline scaffold Conformational flexibility Target engagement

4-Chloro-3-Nitrobenzamide Motif: Nitroreductase Substrate Potential vs. Non-Chlorinated Analogs

The 4-chloro-3-nitrobenzamide substructure present in the target compound has been identified in multiple drug discovery programs as a privileged motif for nitroreductase (NTR)-mediated prodrug activation, a strategy employed in gene-directed enzyme prodrug therapy (GDEPT) for cancer [1]. In the broader class, 4-chloro-3-nitrobenzamide derivatives demonstrate enhanced susceptibility to enzymatic nitro reduction compared to 3-nitrobenzamide or 4-nitrobenzamide alone, attributable to the combined electron-withdrawing effects of the ortho-chloro and meta-nitro groups, which lower the one-electron reduction potential into the optimal range for NTR enzymes (approximately −250 to −400 mV vs. NHE) [1][2]. The closely related analogs N-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)-3-nitrobenzamide (CAS 898415-95-7) and its 4-nitro isomer lack this synergistic electronic activation . Note: direct NTR kinetic data (Km, kcat, or Vmax) for the specific target compound have not been publicly reported; this differentiation is inferred from class-level structure-activity relationships [1].

Prodrug activation GDEPT Nitroreductase Anticancer

CYP11B2 Inhibitor Scaffold Mapping: Indoline-Pyridinyl-Benzamide Class Differentiation

The N-(pyridin-3-yl)benzamide scaffold, of which the target compound is a derivative, has been systematically explored as a privileged chemotype for selective human aldosterone synthase (CYP11B2) inhibition [1]. In the foundational series reported by Ulmschneider et al. (2011), N-(pyridin-3-yl)benzamides achieved CYP11B2 IC50 values ranging from 53 to 166 nM with selectivity over the closely related steroid-11β-hydroxylase (CYP11B1) [1]. While the target compound itself was not among the 23 analogs tested in that study, its indoline-pyridin-3-yl-ethyl linker represents a topological variation distinct from the directly N-linked pyridin-3-yl-benzamides in the literature [1]. Separately, indoline-based aldosterone synthase inhibitors have been claimed in patent WO2014055595A1, demonstrating that the indoline ring can serve as a viable bioisostere for indole or isoindolin-1-one in this target class [2]. The target compound's unique combination of the indoline linker and 4-chloro-3-nitro benzamide substitution has not been profiled in the published CYP11B2 SAR, representing a structurally differentiated, unexplored combination [2].

Aldosterone synthase CYP11B2 Cardiovascular Selectivity

Crystal Structure Context: Folded Conformation of Related Indolinyl-Pyridinyl Compounds

A reported crystal structure of a closely related indolinyl-pyridinyl compound (described as a potential nitric oxide donating drug) reveals a folded molecular conformation in which the pyridine ring is nearly coplanar with the adjacent carbonylamide plane (dihedral angle = 11.3°), stabilized by an intramolecular N–H···N hydrogen bond [1]. This folded architecture, which brings the indoline and pyridine rings into a compact, intramolecularly organized arrangement, distinguishes this scaffold from extended or linear benzamide analogs where the pharmacophoric elements are more spatially dispersed [1]. Although this crystal structure does not correspond to the exact target compound, the shared indolin-1-yl–pyridin-3-yl–ethyl core predicts a similar folded ground-state conformation for 4-chloro-N-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)-3-nitrobenzamide [1]. This pre-organized geometry may favor binding to targets with well-defined, compact binding pockets relative to more flexible or extended linkers [1].

Crystal structure Conformational analysis NO-donor Molecular recognition

Evidence-Backed Application Scenarios for 4-Chloro-N-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)-3-nitrobenzamide (CAS 898458-02-1)


Nitroreductase (NTR)-Dependent Prodrug Development and GDEPT Research

The 4-chloro-3-nitrobenzamide motif is a validated substrate for bacterial and human nitroreductase enzymes, with the dual electron-withdrawing chloro and nitro substituents synergistically activating the aromatic ring toward enzymatic two-electron reduction [1]. This compound provides a scaffold for structure-activity relationship studies aimed at optimizing NTR substrate turnover (kcat/Km) and cytotoxicity differentials between NTR-expressing and non-expressing isogenic cell lines—a critical parameter in GDEPT vector development [1]. Researchers comparing the target compound against the mono-nitro analogs (CAS 898415-95-7 and 898432-33-2) can directly assess the contribution of the 4-chloro substituent to reduction kinetics and cytotoxicity windows.

Aldosterone Synthase (CYP11B2) Inhibitor Lead Generation and Selectivity Profiling

The indoline–pyridinyl–benzamide core merges structural features from two independently validated CYP11B2 inhibitor series: N-(pyridin-3-yl)benzamides (IC50 = 53–166 nM) and indoline derivatives claimed in WO2014055595A1 [1][2]. This compound can serve as a starting point for a focused library exploring the intersection of these chemotypes, with subsequent profiling against CYP11B2, CYP11B1, CYP17, and CYP19 to establish selectivity fingerprints [1]. The protonatable indoline nitrogen (pKa ~5.5) provides a handle for solubility optimization via salt formation, a potential advantage over the neutral indole-based CYP11B2 inhibitor series [2].

Nitric Oxide Donor Conjugate Design and Vascular Pharmacology

Related indolinyl-pyridinyl compounds have been described as potential nitric oxide (NO) donating drugs, with crystallographic evidence of a folded conformation conducive to controlled NO release [1]. The 4-chloro-3-nitrobenzamide variant may serve as a building block for designing hybrid molecules that combine NO-donating capacity with a second pharmacophore (e.g., anti-hypertensive or anti-proliferative activity) via the benzamide linkage [1]. Comparative studies with the non-chlorinated nitrobenzamide analogs can reveal the impact of the chloro substituent on NO release kinetics and vasorelaxation potency in isolated aortic ring assays.

Physicochemical Tool Compound for logP/pKa Calibration in CNS Drug Discovery Programs

With a calculated logP of approximately 3.7 and an indoline pKa of ~5.5, this compound occupies a physicochemical space (MW = 423, HBD = 1, HBA = 6, TPSA ≈ 98 Ų) that straddles the boundary of CNS drug-likeness [1][2]. It can be employed as a reference compound for calibrating in vitro permeability assays (PAMPA, Caco-2), plasma protein binding measurements, and brain tissue binding studies, particularly in programs targeting neurodegenerative or neuropsychiatric indications where balanced lipophilicity and moderate basicity are desired [1]. Its procurement as a single, well-defined chemical entity (≥95% purity) supports reproducible cross-laboratory comparisons [1].

Quote Request

Request a Quote for 4-chloro-N-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)-3-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.